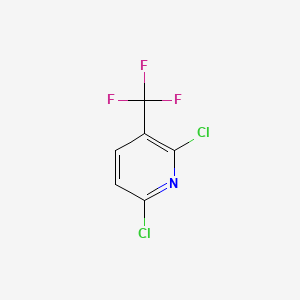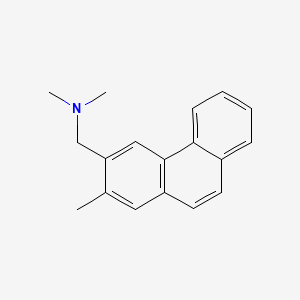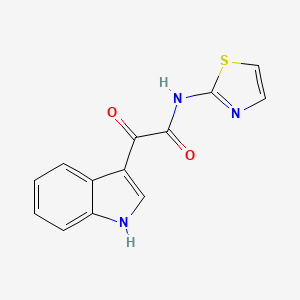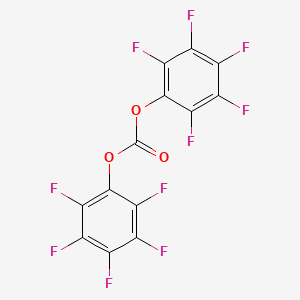
2,6-Dichloro-3-(trifluoromethyl)pyridine
Descripción general
Descripción
2,6-Dichloro-3-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C₆H₂Cl₂F₃N . It is a heterocyclic aromatic compound containing a pyridine ring substituted with chlorine and trifluoromethyl groups. The molecular weight of this compound is approximately 215.99 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered pyridine ring with chlorine atoms at positions 2 and 6, as well as a trifluoromethyl group at position 3. The arrangement of these substituents affects its reactivity and properties .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Agrochemicals
2,6-Dichloro-3-(trifluoromethyl)pyridine: is a key structural motif in the synthesis of agrochemicals. Its derivatives are primarily used for the protection of crops from pests. The introduction of the trifluoromethyl group into pyridines has led to the development of more than 20 new agrochemicals with ISO common names .
Pharmaceuticals
In the pharmaceutical industry, several drugs containing the trifluoromethylpyridine moiety have been approved for market use. This compound serves as an intermediate in the synthesis of various pharmaceuticals, with five products already on the market and many more undergoing clinical trials .
Veterinary Medicine
The veterinary industry also benefits from derivatives of 2,6-Dichloro-3-(trifluoromethyl)pyridine . Two veterinary products containing this compound have been granted market approval, showcasing its versatility and importance in animal health .
Synthesis of Fluorinated Organic Chemicals
The compound plays a significant role in the synthesis of fluorinated organic chemicals, which are crucial in the development of new materials with unique biological activities and physical properties. The presence of fluorine atoms significantly affects these properties .
Development of Pesticides
More than 50% of the pesticides introduced in the last two decades are fluorinated, with a significant number containing the trifluoromethyl group. This highlights the compound’s importance in the ongoing development of more effective pesticides .
Intermediate for Felezonexor
2,6-Dichloro-3-(trifluoromethyl)pyridine: is employed as a starting material for the preparation of felezonexor, a compound with potential therapeutic applications .
Chemical Properties Research
Researchers study the unique physicochemical properties of the fluorine atom combined with the pyridine moiety. This combination is thought to contribute to the biological activities of its derivatives .
Future Applications
It is anticipated that novel applications for 2,6-Dichloro-3-(trifluoromethyl)pyridine and its derivatives will be discovered, expanding its utility in various scientific fields .
Propiedades
IUPAC Name |
2,6-dichloro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWAAFFFSGQECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203852 | |
| Record name | 2,6-Dichloro-3-trifluoromethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-(trifluoromethyl)pyridine | |
CAS RN |
55304-75-1 | |
| Record name | 2,6-Dichloro-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55304-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-3-trifluoromethylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055304751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-3-trifluoromethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-3-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,6-Dichloro-3-(trifluoromethyl)pyridine of interest to synthetic chemists?
A: This compound is a valuable building block for synthesizing more complex molecules, particularly those containing a pyridine ring. Its structure allows for various chemical modifications, making it useful in drug discovery and materials science. For example, it has been explored as a precursor to 7-amino-4-oxo-6-(trifluoromethyl)naphthyridines [].
Q2: Can 2,6-Dichloro-3-(trifluoromethyl)pyridine be used to synthesize molecules with multiple different aryl substituents?
A: Yes, one-pot reactions using two different arylboronic acids with 2,6-dichloro-3-(trifluoromethyl)pyridine successfully yielded 2,6-diaryl-3-(trifluoromethyl)pyridine derivatives containing two distinct aryl substituents [, ]. Notably, these Suzuki-Miyaura reactions proceeded efficiently without requiring phosphine ligands [].
Q3: Have any novel reagents been used with 2,6-Dichloro-3-(trifluoromethyl)pyridine in synthesis?
A: Yes, research describes the use of the aminomethylidenemalonate anion as a new reagent for pyridone annulation with this compound []. This highlights the ongoing efforts to develop efficient synthetic strategies for modifying this molecule and its derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Oxo-[4-(2-phenylethyl)-1-piperazinyl]methyl]-1-benzopyran-2-one](/img/structure/B1224101.png)

![[3-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-acetamidobenzenesulfonate](/img/structure/B1224108.png)
![1-[4-(1H-benzimidazol-2-yl)phenyl]-3-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1224111.png)

![4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1224116.png)
![N-[4-(diethylsulfamoyl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B1224117.png)
![2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-2-yl)oxy]acetic acid ethyl ester](/img/structure/B1224118.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B1224119.png)

![N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide](/img/structure/B1224121.png)


